5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H3,13,14,15) |
InChI Key |
IPYPXWHNYYQPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Ii. Comprehensive Synthetic Methodologies for 5 Amino 3 1 Boc 3 Pyrrolidinyl Pyrazole and Analogous Scaffolds
Foundational Strategies for 5-Aminopyrazole Core Construction
The construction of the 5-aminopyrazole ring is a cornerstone of N-heterocyclic chemistry, with several robust methods having been developed over the years. nih.govbeilstein-journals.org The most versatile and widely employed strategy involves the condensation of a hydrazine (B178648) derivative with a β-ketonitrile. nih.gov This reaction proceeds via a well-established mechanism: initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile forms a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen onto the nitrile carbon, yields the final 5-aminopyrazole ring system. nih.gov
Other significant precursors for 5-aminopyrazole synthesis include malononitrile (B47326) and its derivatives, such as alkylidenemalononitriles. nih.gov These methods provide alternative pathways to access the pyrazole (B372694) core, often through multi-component reactions that enhance synthetic efficiency. beilstein-journals.org Solid-phase synthesis has also been adapted for 5-aminopyrazole construction, allowing for high-throughput library generation by immobilizing precursors on a resin support. nih.govbeilstein-journals.org
Table 1: Foundational Methods for 5-Aminopyrazole Synthesis
| Precursor(s) | General Reaction | Key Features |
| β-Ketonitriles + Hydrazines | Condensation-Cyclization | Highly versatile and widely used; proceeds via a hydrazone intermediate. nih.govchim.it |
| Malononitrile Derivatives + Hydrazines | Cyclocondensation | Often used in multicomponent reactions for rapid assembly of substituted pyrazoles. nih.gov |
| α,β-Unsaturated Nitriles + Hydrazines | Addition-Cyclization | Regioselectivity can be controlled by reaction conditions. chim.it |
| Enamine Nitriles on Solid Support | Hydrolysis & Cyclization | Suitable for combinatorial chemistry and library synthesis. beilstein-journals.org |
Elucidation of Synthetic Routes Toward 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole
Synthesizing the target molecule, this compound, requires a thoughtful integration of the pyrrolidinyl moiety with the pyrazole-forming reaction, while maintaining control over the final structure's regiochemistry and leveraging the protective nature of the Boc group.
The most direct approach to incorporate the 3-pyrrolidinyl group is to begin with a precursor that already contains this moiety. A key intermediate for this strategy is a β-ketonitrile substituted at the γ-position with the 1-Boc-3-pyrrolidinyl group. This precursor can be synthesized from commercially available starting materials such as 1-Boc-3-cyanopyrrolidine or 1-Boc-3-pyrrolidinone. sigmaaldrich.comgoogle.com For instance, tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate can be reacted with sodium cyanide to yield 1-N-Boc-3-cyanopyrrolidine. chemicalbook.com This nitrile can then be elaborated into the required β-ketonitrile through reactions like a Claisen condensation with a suitable ester. chim.it
An alternative route involves a Michael addition. For example, 1-tert-butoxycarbonyl-3-pyrrolidinone can be synthesized from glycine (B1666218) ethyl ester hydrochloride and ethyl propenoate, followed by cyclization and decarboxylation. google.com This ketone can then serve as a building block for constructing the pyrazole precursor.
When an unsymmetrical precursor, such as a (1-Boc-3-pyrrolidinyl)-substituted β-ketonitrile, reacts with hydrazine, two regioisomeric pyrazoles can potentially form. Controlling the regioselectivity is paramount to ensure the desired 3-substituted-5-aminopyrazole is the major product. The outcome of the cyclization is influenced by several factors, including the nature of the hydrazine (substituted vs. unsubstituted), the solvent, and the presence of acid or base catalysts. wordpress.com
For alkyl-substituted hydrazines reacting under neutral conditions, the reaction often favors the formation of the 5-aminopyrazole isomer. wordpress.com It is proposed that while the initial kinetic attack may occur at the more substituted nitrogen of the hydrazine, this adduct is in equilibrium, and the thermodynamic product arises from the cyclization of the adduct formed via attack at the less hindered, terminal nitrogen. wordpress.com Conversely, under basic conditions (e.g., using sodium ethoxide), the reaction can be directed toward the kinetic product, yielding the 3-aminopyrazole (B16455) isomer. wordpress.com For the synthesis of the title compound using unsubstituted hydrazine, the regioselectivity is less of a concern, but careful optimization of conditions is still necessary to maximize the yield of the desired 3-substituted isomer. nih.gov
If a chiral pyrrolidine (B122466) starting material, such as (R)-1-Boc-3-cyanopyrrolidine, is used, the stereochemistry at the 3-position of the pyrrolidine ring is retained throughout the synthesis, leading to an enantiomerically pure final product. sigmaaldrich.com
The tert-butyloxycarbonyl (Boc) group plays a multifaceted and critical role in the synthesis of this compound. total-synthesis.comwikipedia.org Its primary function is to protect the secondary amine of the pyrrolidine ring. rsc.org This prevents the nitrogen from acting as a competing nucleophile during the pyrazole formation step or other subsequent reactions, thereby avoiding the formation of unwanted side products. rsc.org
Key advantages of the Boc group include:
Stability: It is robust and stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, making it compatible with many synthetic transformations. total-synthesis.com
Acid Lability: The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgnih.gov This orthogonality allows for selective deprotection without disturbing other acid-sensitive groups that might be present in the molecule.
Directing Effects: In some heterocyclic systems, the bulky Boc group can act as a directing group, influencing the regioselectivity of subsequent functionalization reactions, such as C-H borylation. nih.gov
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) or under catalyst-free aqueous conditions. wikipedia.orgnih.gov Its reliable protection and straightforward removal make it an indispensable tool for the selective functionalization of the pyrrolidine nitrogen after the pyrazole core has been successfully constructed.
Advanced Catalytic Approaches in Pyrazole and Pyrrolidine Synthesis
Modern synthetic chemistry increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. Both pyrazole and pyrrolidine synthesis have benefited significantly from the development of advanced catalytic systems.
For pyrazole synthesis , various transition-metal catalysts (e.g., copper, ruthenium, iron) have been employed to facilitate cyclization and condensation reactions under milder conditions. nih.govorganic-chemistry.org For instance, copper triflate has been used to catalyze the condensation of chalcones with hydrazines. nih.gov Nano-ZnO has also been described as an efficient, green catalyst for pyrazole synthesis in aqueous media. nih.gov
The synthesis of pyrrolidines is well-supported by a range of catalytic methods. Iridium-catalyzed reductive amination and borrowing hydrogen reactions provide efficient routes to N-heterocycles from diols and amines. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a powerful method for constructing the pyrrolidine ring with high regio- and chemoselectivity. organic-chemistry.org Furthermore, organocatalysis, using small organic molecules like proline and its derivatives, has emerged as a powerful strategy for the asymmetric synthesis of substituted pyrrolidines. nih.gov
Table 2: Selected Advanced Catalytic Methods
| Heterocycle | Catalyst Type | Reaction | Benefit |
| Pyrazole | Nano-ZnO | Condensation of hydrazine and β-ketoester | Green protocol, excellent yields, aqueous media. nih.gov |
| Pyrazole | Copper (I) Iodide | Domino C-N coupling/hydroamination | Facile method from acetylenes and diamines. nih.gov |
| Pyrrolidine | Cp*Ir Complex | N-heterocyclization of primary amines with diols | High efficiency for various ring sizes. organic-chemistry.org |
| Pyrrolidine | Proline Derivatives | Asymmetric Aldol/Michael Reactions | High enantioselectivity in forming chiral centers. nih.gov |
| Pyrrolidine | Iridium Complex | Reductive [3+2] Cycloaddition | Access to highly substituted pyrrolidines from amides. acs.org |
Sustainable and Efficient Synthetic Methodologies
Key sustainable strategies include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a primary focus. mdpi.com Aqueous media, in particular, have been successfully used for the synthesis of pyrazole derivatives, often with the aid of catalysts. acs.orgekb.eg
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.org Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles has shown significantly improved efficiency. beilstein-journals.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the final product, are inherently atom-economical and efficient. beilstein-journals.org One-pot synthesis of functionalized pyrazoles using magnetic nanoparticle catalysts represents a state-of-the-art green approach. mdpi.com
Heterogeneous and Recyclable Catalysts: The use of solid-supported or magnetic catalysts simplifies product purification, as the catalyst can be easily removed by filtration or magnetic separation and often reused, reducing waste and cost. mdpi.comresearchgate.net
These methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more cost-effective and scalable processes for the production of valuable compounds like this compound. benthamscience.com
Iii. Chemical Transformations and Derivatization Strategies of 5 Amino 3 1 Boc 3 Pyrrolidinyl Pyrazole
Reactivity Profiles of the 5-Amino Substituent
The 5-amino group on the pyrazole (B372694) ring is a potent nucleophilic center and the most reactive site for many transformations. nih.gov Its reactivity is paramount in constructing more complex molecular frameworks through both simple acylation and complex cyclization reactions.
The primary amine at the C-5 position readily participates in nucleophilic acyl substitution reactions with a variety of acylating agents. This transformation is a fundamental method for introducing diverse functional groups and building blocks onto the pyrazole core. The reaction typically proceeds via an addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon. masterorganicchemistry.com
Common acylating agents include acid chlorides, anhydrides, and activated esters. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. For instance, reaction with acyl chlorides or pyrazole carboxylic acid chlorides can yield a range of N-(pyrazol-5-yl)amides. researchgate.netnih.gov This amidation is generally regioselective for the exocyclic amino group over the pyrazole ring nitrogens due to the higher nucleophilicity of the 5-NH2 group. nih.gov
Table 1: Examples of Amidation Reactions with 5-Aminopyrazoles
| Acylating Agent | Product Type | Typical Conditions |
|---|---|---|
| Acetyl Chloride | N-(Pyrazol-5-yl)acetamide | Base (e.g., Pyridine), Aprotic Solvent |
| Benzoyl Chloride | N-(Pyrazol-5-yl)benzamide | Base (e.g., Triethylamine), CH2Cl2 |
| Carboxylic Acid Anhydride | N-(Pyrazol-5-yl)amide | Base or Acid Catalyst |
This reactivity allows for the synthesis of a wide array of amide derivatives, which are prevalent motifs in biologically active compounds. nih.gov
The 5-amino group, often in concert with the nucleophilic C-4 position of the pyrazole ring, serves as a key component in cyclocondensation and annulation reactions to form fused heterocyclic systems. These reactions with 1,3-bielectrophiles are extensively utilized for creating bicyclic nitrogen heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov
In these transformations, the 5-aminopyrazole acts as a 1,3-binucleophile. The reaction pathway can be influenced by the nature of the electrophile and the reaction conditions. For example, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a β-ketoester or malononitrile) can lead to the formation of highly substituted pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org
A modern approach involves N-Heterocyclic Carbene (NHC)-catalyzed [3+3] annulation reactions. In this strategy, an enal substrate is activated by the NHC catalyst to form a reactive intermediate, which then undergoes a cascade reaction with the 5-aminopyrazole to yield chiral pyrazolo[3,4-b]pyridones. nih.govactascientific.com
Table 2: Fused Heterocycles from 5-Aminopyrazole Cyclocondensations
| Bielectrophilic Partner | Resulting Fused Ring System |
|---|---|
| β-Diketones / β-Ketoesters | Pyrazolo[3,4-b]pyridine |
| Ethoxymethylenemalononitrile | Pyrazolo[3,4-b]pyridine |
| 1,3,5-Triketones | Pyrazolo[3,4-b]pyridine |
| Diformylurea | Pyrazolo[3,4-d]pyrimidine |
These cyclization strategies are powerful tools for rapidly increasing molecular complexity and accessing compound libraries with significant potential for biological activity. beilstein-journals.org
Targeted Functionalization of the Pyrazole Ring System
The pyrazole ring itself offers multiple sites for functionalization, namely the two ring nitrogen atoms and the C-4 carbon atom.
For an N-unsubstituted pyrazole, alkylation or arylation can occur at either of the two ring nitrogen atoms. In an unsymmetrical pyrazole such as 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole, this leads to the formation of two potential regioisomers. The outcome of the reaction is governed by a combination of steric and electronic factors, as well as the reaction conditions. publish.csiro.au
N-Alkylation : Alkylation is commonly achieved using alkyl halides in the presence of a base, or through alternative methods like using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comsemanticscholar.org Steric hindrance from the adjacent 3-(1-Boc-3-pyrrolidinyl) group would generally direct incoming electrophiles to the more accessible N-1 position. publish.csiro.au Phase-transfer catalysis provides a mild and efficient method for N-alkylation, often yielding high amounts of the N-alkylated product. researchgate.net
N-Arylation : The introduction of an aryl group onto the pyrazole nitrogen is typically accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org These methods involve coupling the pyrazole with an aryl halide. Similar to alkylation, steric effects often play a crucial role in determining the regioselectivity of the arylation. publish.csiro.au
The pyrazole ring is an aromatic system, and its electron density distribution makes the C-4 position the most susceptible to electrophilic attack. quora.comresearchgate.netchemicalbook.com This is because the two electronegative nitrogen atoms decrease electron density at the C-3 and C-5 positions. chemicalbook.com
Electrophilic Substitution : A variety of classic electrophilic aromatic substitution reactions can be performed at the C-4 position. These include halogenation (using NBS, NCS), nitration (HNO3/H2SO4), and sulfonation (fuming H2SO4). scribd.com These reactions provide a direct route to introduce versatile functional groups onto the pyrazole core.
Metal-Catalyzed C-H Functionalization : Modern synthetic methods allow for the direct functionalization of the C-4 C-H bond, avoiding the need for pre-functionalized substrates. rsc.org Palladium-catalyzed cross-coupling reactions, for example, can be used for the direct arylation or alkylation of the pyrazole ring. rsc.org While these reactions can sometimes yield mixtures of C-4 and C-5 substituted products, careful selection of directing groups and reaction conditions can enhance regioselectivity for the C-4 position. rsc.org
Synthetic Modifications of the Pyrrolidine (B122466) Moiety
The 1-Boc-3-pyrrolidinyl group provides a robust and versatile handle for further modification. The primary transformation involves the deprotection of the tert-butyloxycarbonyl (Boc) group, which then opens up the pyrrolidine nitrogen for a wide range of subsequent reactions.
The Boc group is an acid-labile protecting group, commonly removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in dioxane or methanol. total-synthesis.comfishersci.co.uk The deprotection mechanism involves protonation of the carbamate (B1207046) followed by the formation of a stable tert-butyl cation and carbamic acid, which decarboxylates to yield the free amine. acsgcipr.org
Table 3: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate (B1210297) | Room Temperature |
| Formic Acid | - | Room Temperature or mild heat |
Once the Boc group is removed, the resulting secondary amine on the pyrrolidine ring becomes a nucleophilic site available for numerous transformations:
N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones.
N-Arylation : Buchwald-Hartwig or Ullmann coupling with aryl halides.
N-Acylation : Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.
Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.
These modifications allow for the introduction of diverse substituents on the pyrrolidine ring, significantly expanding the chemical space accessible from the parent molecule and enabling fine-tuning of its physicochemical and biological properties. nih.govmdpi.com
Post-Deprotection Strategies for N-Functionalization
The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a robust protecting group, which can be selectively removed under acidic conditions to unmask a secondary amine. This free amine is a key handle for a wide array of N-functionalization strategies, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties.
Standard deprotection protocols typically involve treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethanol. Once the pyrrolidinyl amine is liberated, it can be derivatized through several classical amine chemistries.
Reductive Amination: A powerful and widely used method for N-alkylation is reductive amination. nih.govwikipedia.orgmasterorganicchemistry.comorganicreactions.orglibretexts.org This one-pot reaction involves the condensation of the secondary pyrrolidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN) are often employed because they are selective for the iminium ion over the carbonyl precursor. wikipedia.orgmasterorganicchemistry.com This strategy allows for the introduction of a vast range of alkyl, aryl, and heterocyclic moieties.
Acylation Reactions: The nucleophilic secondary amine readily undergoes acylation with various acylating agents. Reaction with acid chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-amides. This approach is fundamental for introducing carbonyl-containing functional groups, which can serve as hydrogen bond acceptors and influence molecular conformation.
The table below summarizes common post-deprotection N-functionalization reactions applicable to the pyrrolidine moiety.
| Reaction Type | Reagents | Functional Group Introduced |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl, N-Benzyl |
| Acylation | Acid Chloride, Base | N-Acyl |
| Acylation | Acid Anhydride, Base | N-Acyl |
| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl |
| Urea (B33335) Formation | Isocyanate | N-Carbamoyl |
Stereocontrolled Modifications at Pyrrolidine Carbons
Beyond N-functionalization, advanced synthetic methods allow for the precise, stereocontrolled introduction of substituents directly onto the carbon atoms of the pyrrolidine ring. These strategies are crucial for creating complex three-dimensional structures and exploring the stereochemical requirements for biological activity. Such modifications typically leverage the existing stereocenter at C3 or utilize chiral catalysts to control the formation of new stereocenters at other positions (C2, C4, or C5).
Asymmetric α-Arylation: A notable strategy involves the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. researchgate.netnih.govorganic-chemistry.orgscilit.comnih.gov This method proceeds via an enantioselective deprotonation of one of the α-protons (at C2 or C5) using a chiral ligand complex, such as (-)-sparteine (B7772259) with sec-butyllithium, to generate a configurationally stable α-lithio species. Subsequent transmetalation with a zinc salt followed by a palladium-catalyzed Negishi coupling with an aryl halide installs an aryl group at the C2 or C5 position with high enantioselectivity. organic-chemistry.org
Catalytic C-H Functionalization: Dirhodium-catalyzed C-H functionalization reactions have emerged as a powerful tool for modifying saturated heterocycles. acs.orgnih.govacs.org For instance, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with donor/acceptor carbenes derived from aryldiazoacetates, catalyzed by a chiral dirhodium complex, can lead to highly diastereoselective and enantioselective C-H functionalization at the C2 position. acs.orgnih.gov While the target molecule has a saturated pyrrolidine, similar principles of catalyst-controlled C-H insertion can be applied to introduce functional groups at the carbons alpha to the nitrogen.
Diastereoselective Cycloadditions: For de novo constructions of highly substituted pyrrolidines, diastereoselective [3+2] cycloaddition reactions between azomethine ylides and chiral dipolarophiles can generate multiple stereocenters in a single step with excellent control. ua.es These methods provide access to pyrrolidine rings with dense and stereochemically defined substitution patterns.
The following table outlines representative stereocontrolled modification strategies.
| Modification Strategy | Position(s) | Reagents/Catalyst | Group Introduced |
| Asymmetric α-Arylation | C2 / C5 | s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂/tBu₃P-HBF₄, Ar-Br | Aryl |
| Rh-Catalyzed C-H Functionalization | C2 / C5 | Chiral Rh₂(OAc)₄ catalyst, Diazo compound | Substituted Alkyl |
| [3+2] Cycloaddition | C2, C3, C4, C5 | Azomethine ylide, Chiral alkene | Various substituents |
| Aziridine Ring Expansion | C4, C5 | N-Bromosuccinimide (NBS) | Halogen, Amino |
Utility in Multi-Component Reaction Architectures
The 5-aminopyrazole moiety is an exceptionally versatile building block for multi-component reactions (MCRs), which enable the rapid assembly of complex molecular scaffolds from three or more starting materials in a single synthetic operation. mdpi.comresearchgate.netlongdom.org The nucleophilic exocyclic 5-amino group, often in concert with the adjacent endocyclic nitrogen (N1), can act as a 1,3-binucleophile, reacting with various electrophiles to construct fused heterocyclic systems. nih.gov
The this compound scaffold is an ideal substrate for such transformations, allowing for the generation of diverse libraries of complex, drug-like molecules.
Synthesis of Pyrazolo[3,4-b]pyridines: One of the most common applications of 5-aminopyrazoles in MCRs is the synthesis of the pyrazolo[3,4-b]pyridine core. nih.govbeilstein-journals.org A typical three-component reaction involves a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound (such as dimedone or indane-1,3-dione). beilstein-journals.org The reaction proceeds through a series of condensations and a final cyclization to yield the fused pyridine ring.
Groebke–Blackburn–Bienaymé (GBB) Reaction: 5-Aminopyrazoles bearing electron-withdrawing groups are known to participate in the GBB three-component reaction with an aldehyde and an isocyanide to form imidazo[1,2-b]pyrazoles. nih.gov In this reaction, the 5-aminopyrazole acts as the 1,3-binucleophile. nih.gov
Biginelli-type Reactions: 5-Aminopyrazoles can also be employed in Biginelli-type condensations. For example, reaction with an aldehyde and guanidine (B92328) can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives, which are analogues of purine (B94841) bases. nih.gov
The table below highlights the utility of the 5-aminopyrazole core in various MCRs.
| MCR Name/Type | Other Components | Resulting Scaffold |
| Hantzsch-type Reaction | Aldehyde, β-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine |
| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide | Imidazo[1,2-b]pyrazole |
| Biginelli-type Reaction | Aldehyde, Guanidine/Urea | Pyrazolo[3,4-d]pyrimidine |
| Three-component reaction | Arylaldehyde, N-methyl-1-(methylthio)-2-nitroethenamine | Pyrazolo[3,4-b]pyridine |
Exploitation of Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses. Both the pyrazole and pyrrolidine rings in this compound offer opportunities for LSF, primarily through C-H functionalization. acs.org
Functionalization of the Pyrazole Ring: The pyrazole ring is amenable to direct C-H functionalization, often catalyzed by transition metals like palladium or rhodium. researchgate.netelsevierpure.com The regioselectivity of these reactions can be influenced by the inherent electronic properties of the ring or by using directing groups. The C4 and C5 positions are common sites for modification. For instance, direct C-H arylation can install aryl groups, while other methods can introduce alkyl, halogen, or other functionalities. researchgate.net Electrophilic substitution reactions, such as thiocyanation or selenocyanation, can also occur at the C4 position. beilstein-journals.org
Functionalization of the Pyrrolidine Ring: As discussed in section 3.3.2, the C-H bonds alpha to the pyrrolidine nitrogen (C2 and C5) are susceptible to functionalization. researchgate.netorganic-chemistry.orgnih.gov Enantioselective lithiation followed by reaction with an electrophile is a powerful LSF method to introduce substituents at these positions with stereocontrol. researchgate.netorganic-chemistry.org This allows for modification of the pyrrolidine ring without disturbing the rest of the molecular structure.
The following table provides an overview of potential LSF strategies for the target compound.
| Target Ring | C-H Bond Position | Reaction Type | Catalyst/Reagents |
| Pyrazole | C4-H | Direct Arylation | Pd(OAc)₂, Ligand, Ar-X |
| Pyrazole | C4-H | Thiocyanation | PhICl₂, NH₄SCN |
| Pyrrolidine | C2-H / C5-H | Asymmetric Arylation | s-BuLi/(-)-sparteine, Pd catalyst, Ar-X |
| Pyrrolidine | C2-H / C5-H | C-H Insertion | Rh₂(OAc)₄, Diazo compound |
Iv. Computational and Theoretical Approaches in the Study of 5 Amino 3 1 Boc 3 Pyrrolidinyl Pyrazole Derivatives
Quantum Mechanical and Molecular Mechanics Studies for Conformational Analysis
The conformational flexibility of the 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole scaffold, particularly the Boc-protected pyrrolidine (B122466) ring, is a critical determinant of its biological activity. The pyrrolidine ring typically exists in two primary puckered forms: Cγ-exo and Cγ-endo envelope conformers. researchgate.netnih.gov The specific conformation adopted can be influenced by substituents on the ring. researchgate.netnih.gov For instance, sterically demanding groups like a tert-butyl group at the C-4 position can lock the ring into a specific pucker, thereby restricting its conformational freedom. researchgate.netnih.govacs.org
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), and classical molecular mechanics (MM) force fields are employed to investigate these conformational landscapes. eurasianjournals.comeurasianjournals.com
Quantum Mechanics (QM): DFT calculations provide detailed information about the electronic structure and energy of different conformers. eurasianjournals.comresearchgate.net These methods are used to accurately determine the relative stabilities of various puckering modes of the pyrrolidinyl ring and the rotational barriers of the bond connecting it to the pyrazole (B372694) core. researchgate.netresearchgate.net
Molecular Mechanics (MM): MM simulations, based on empirical force fields, allow for the exploration of a wider conformational space over longer timescales. eurasianjournals.com This approach is computationally less expensive than QM and is valuable for studying the dynamic behavior of these molecules in different environments. eurasianjournals.com
By combining QM and MM studies, researchers can build a comprehensive model of the conformational preferences of this compound derivatives, which is crucial for understanding how they fit into the binding sites of biological macromolecules.
In Silico Modeling of Molecular Interactions with Biological Macromolecules
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding mechanisms of pyrazole-based inhibitors with their biological targets, which are often protein kinases. tandfonline.comrsc.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For pyrazole derivatives, docking studies have revealed key interactions within the ATP-binding pocket of kinases. rsc.orgmdpi.com Common interactions include:
Hydrogen Bonding: The amino group and pyrazole nitrogen atoms frequently act as hydrogen bond donors and acceptors, forming crucial connections with backbone residues in the hinge region of the kinase. nih.gov
Hydrophobic Interactions: The pyrazole ring and the Boc-pyrrolidinyl group can engage in hydrophobic interactions with nonpolar residues in the active site. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. eurasianjournals.comtandfonline.comnih.gov These simulations can validate the binding poses predicted by docking and reveal the influence of the ligand on the protein's conformational dynamics. rsc.orgnih.gov For pyrazole-based inhibitors, MD simulations have been used to confirm the stability of their interactions within the catalytic domain of targets like CDK2 and RET kinase. rsc.orgnih.gov The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can quantify the strength of the interaction, with van der Waals forces often being a primary driving factor. tandfonline.com
Interactive Table: Predicted Binding Interactions of a Pyrazole Derivative with a Model Kinase
| Interacting Residue | Interaction Type | Distance (Å) |
| LEU83 | Hydrogen Bond | 2.9 |
| GLU81 | Hydrogen Bond | 3.1 |
| VAL35 | Hydrophobic | 3.8 |
| ALA50 | Hydrophobic | 4.2 |
| LYS33 | Ionic Interaction | 4.5 |
Predictive Structure-Activity Relationship (SAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For pyrazole derivatives, 2D and 3D-QSAR models are developed to guide the optimization of lead compounds. nih.govresearchgate.net
2D-QSAR: These models use molecular descriptors (e.g., electronic, topological) to derive a mathematical equation that predicts the activity of new compounds. nih.govbiointerfaceresearch.com Studies on 3-aminopyrazoles have shown that factors like the electronegativity of certain atoms and the presence of specific substituents can significantly impact antitumor activity. nih.gov
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D representations of molecules to generate predictive models. researchgate.nettandfonline.com These models create contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.comtandfonline.com For instance, a CoMFA model might indicate that a bulky, electropositive group at a specific position on the pyrrolidine ring would enhance binding affinity. tandfonline.com
These SAR models are powerful tools for medicinal chemists, allowing them to prioritize which new derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.govresearchgate.net
Interactive Table: Example 3D-QSAR Field Contributions for a Series of Pyrazole Analogs
| Field Type | Favorable Contribution (%) | Unfavorable Contribution (%) |
| Steric | 45 | 10 |
| Electrostatic | 25 | 5 |
| Hydrophobic | 12 | 3 |
| H-bond Donor | 15 | 0 |
| H-bond Acceptor | 10 | 5 |
Applications in Virtual Screening and De Novo Ligand Design
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.comresearchgate.net This makes it an excellent starting point for virtual screening and de novo design campaigns.
Virtual Screening: This computational technique involves screening large libraries of chemical compounds against a biological target to identify potential "hits". nih.govacs.org High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for targets like protein kinases and proteasomes. researchgate.netchemmethod.com The process typically involves filtering compounds based on drug-like properties (e.g., Lipinski's rule of five) and then docking the remaining candidates into the target's active site to predict binding affinity. nih.gov
De Novo Ligand Design: This approach involves building novel molecular structures from scratch or by combining smaller molecular fragments directly within the active site of the target protein. nih.gov Based on the known binding modes of this compound, new molecules can be designed by adding or modifying functional groups to optimize interactions with the target, guided by the insights from QSAR and pharmacophore models. mdpi.comnih.gov Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, serving as a template for designing new molecules. nih.govclinicsearchonline.org
These computational strategies significantly streamline the early stages of drug discovery, enabling the efficient identification and design of novel and potent inhibitors based on the this compound scaffold.
V. Advanced Characterization and Analytical Methodologies in Research Contexts
High-Resolution Spectroscopic Techniques for Definitive Structural Assignment of Synthetic Products
High-resolution spectroscopic methods are indispensable for the structural elucidation of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for mapping the carbon-hydrogen framework of a molecule. For 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole, specific resonances would be expected that correspond to the distinct chemical environments of the protons and carbons in the pyrazole (B372694) ring, the pyrrolidine (B122466) ring, and the tert-butyloxycarbonyl (Boc) protecting group. nih.govnih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the regiochemistry by identifying long-range correlations between protons and carbons, for instance, between the pyrrolidine protons and the pyrazole carbons. nih.gov The presence of tautomers in aminopyrazole systems can sometimes be studied using NMR, often requiring analysis at different temperatures to resolve the rapidly interconverting forms. nih.gov
Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Structural Unit | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazole C-H | ~5.5 - 6.0 | ~95 - 105 |
| Pyrazole NH/NH₂ | Variable (broad) | N/A |
| Pyrrolidine Ring CH, CH₂ | ~1.8 - 4.0 | ~25 - 60 |
| Boc Group C(CH₃)₃ | ~1.4 - 1.5 | ~28 |
| Boc Group C=O | N/A | ~155 |
| Pyrazole Quaternary Carbons | N/A | ~140 - 160 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the spectrum of this compound, characteristic absorption bands would confirm the presence of N-H bonds in the amino group and the pyrazole ring, C=O in the Boc group, and C-N bonds. nih.govmdpi.com The stretching vibrations for the NH₂ group are typically seen as two distinct bands in the 3200-3400 cm⁻¹ region. mdpi.commdpi.com
Chromatographic Separations and Purity Assessment for Research Compounds
Chromatographic techniques are fundamental for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of components can be visualized, typically under UV light. The retention factor (Rf) value is characteristic for a compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. sielc.com A solution of the compound is injected into a column packed with a stationary phase (commonly C18 for reverse-phase HPLC), and a mobile phase (such as a mixture of acetonitrile (B52724) and water) is pumped through. sielc.comresearchgate.net The detector measures the concentration of the compound as it elutes from the column, producing a chromatogram. The purity is determined by integrating the area of the product peak relative to the total area of all peaks. This method is crucial for ensuring a compound meets the high-purity standards required for subsequent research applications. nih.gov
Interactive Table 2: Typical Chromatographic Methods for Purity Assessment
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, preliminary purity check |
| HPLC (Reverse-Phase) | C18-bonded silica | Acetonitrile/Water Gradient | Quantitative purity analysis, separation of impurities |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane Gradient | Preparative separation and purification |
X-ray Crystallography for Elucidation of Solid-State Structures and Stereochemistry
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide unambiguous confirmation of its constitution, configuration, and conformation. nih.govnih.gov
This analysis yields exact bond lengths, bond angles, and torsion angles. nih.govnih.gov For this specific molecule, X-ray crystallography would definitively establish the regiochemistry of the substituents on the pyrazole ring and confirm the absolute stereochemistry (R or S configuration) at the chiral center of the pyrrolidinyl moiety, assuming a stereochemically pure sample was used. nih.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the amino group and pyrazole nitrogens, which dictate how the molecules pack in the crystal lattice. nih.govnih.govresearchgate.net
Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition and molecular formula. nih.govnih.gov For this compound, obtaining an HRMS value that matches the calculated exact mass for its molecular formula (C₁₂H₂₁N₅O₂) provides strong evidence for the compound's identity.
Fragmentation Analysis: In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often predictable and provides valuable structural information. A common fragmentation pathway for this molecule would likely involve the loss of the Boc group or components thereof (e.g., loss of isobutylene (B52900) or the entire tert-butoxycarbonyl group). researchgate.net Analysis of these fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule. nih.gov
Vi. Academic Research Applications and Preclinical Development Perspectives
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The 5-aminopyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is attributed to its ability to interact with multiple biological targets, forming the basis for a wide array of therapeutic agents. nih.govmdpi.comnih.gov The inclusion of a pyrrolidine (B122466) ring, particularly a protected one like the 1-Boc-3-pyrrolidinyl group, adds three-dimensional complexity and specific physicochemical properties, making "5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole" a highly attractive starting point for drug discovery programs. nih.gov
The pyrazole (B372694) core is a five-membered heterocycle that is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.govnih.gov The 5-amino group provides a crucial vector for further chemical modification and can act as a key hydrogen bond donor, enabling strong interactions with biological targets such as protein kinases. nih.govmdpi.com The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another common motif in bioactive compounds. nih.gov Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with target proteins. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a convenient handle for synthetic elaboration, allowing for deprotection and subsequent functionalization to build diverse chemical libraries.
"this compound" represents a versatile building block for the design and synthesis of novel chemical entities. nih.govnih.gov The 5-aminopyrazole core can be synthesized through various established methods, often involving the condensation of β-ketonitriles with hydrazines. beilstein-journals.org From this core, medicinal chemists can elaborate on the structure in several ways. The amino group at the 5-position is a key nucleophilic site, readily undergoing reactions such as acylation, sulfonylation, and urea (B33335) formation to introduce diverse substituents. scirp.org These modifications are instrumental in tuning the compound's potency, selectivity, and pharmacokinetic properties.
For instance, this scaffold can be used to generate libraries of kinase inhibitors, a major class of drugs in oncology and immunology. nih.govrsc.orgsemanticscholar.org The 5-amino group can be functionalized to form amides or ureas that interact with the hinge region of a kinase's ATP-binding site, while the pyrrolidine moiety can be modified to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. The synthesis of such derivatives often involves coupling the aminopyrazole core with various carboxylic acids or isocyanates after the removal of the Boc protecting group. scirp.org
Illustrative Synthetic Utility of the Scaffold
| Modification Site | Potential Reaction | Target Functionality | Therapeutic Area (Example) |
|---|---|---|---|
| 5-Amino Group | Amide Coupling | Hinge-binding motif | Oncology (Kinase Inhibitors) |
| 5-Amino Group | Urea Formation | Allosteric binding | Inflammation |
| Pyrrolidine NH (post-Boc deprotection) | Reductive Amination | Introduction of diverse side chains | Infectious Diseases |
| Pyrazole N1 | Alkylation/Arylation | Modulation of physicochemical properties | CNS Disorders |
Scaffold hopping and bioisosteric replacement are powerful strategies in lead generation and optimization, aimed at discovering new chemical classes with similar biological activity but improved properties or novel intellectual property space. nih.gov The 5-aminopyrazole core is an excellent candidate for such strategies. nih.gov
In scaffold hopping, a core molecular framework is replaced with a structurally different one that maintains the original spatial arrangement of key functional groups. For example, a known inhibitor containing a different heterocyclic core could be "hopped" to a 5-aminopyrazole scaffold to explore new chemical space while retaining the essential binding interactions. Researchers have successfully used this strategy to identify novel inhibitors for targets like the MK2 kinase by replacing other scaffolds with 3-aminopyrazoles. nih.gov
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. The pyrrolidine ring in "this compound" can be replaced with other cyclic amines (e.g., piperidine, azetidine) or acyclic fragments to fine-tune properties like solubility, metabolic stability, and target affinity. Similarly, the pyrazole ring itself can be considered a bioisostere for other aromatic systems in certain contexts.
Mechanistic Probes and Target Identification Studies
Derivatives synthesized from "this compound" can serve as valuable mechanistic probes to investigate biological pathways and identify novel drug targets. By designing molecules with high potency and selectivity for a specific protein, researchers can study the physiological consequences of inhibiting that target.
Once a library of compounds is synthesized from the parent scaffold, it undergoes extensive in vitro screening to identify promising candidates. The choice of assays depends on the therapeutic area of interest. Given the prevalence of the aminopyrazole scaffold in kinase inhibitors, enzymatic assays are a common starting point. nih.govmdpi.com These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme, often by quantifying the phosphorylation of a substrate.
Cell-based assays are the next step, providing a more physiologically relevant context. For example, in cancer research, compounds would be tested for their ability to inhibit the proliferation of various cancer cell lines. nih.govmdpi.com Further assays can investigate specific cellular events, such as apoptosis (programmed cell death) or cell cycle arrest. nih.gov For antimicrobial applications, compounds would be screened against a panel of bacteria or fungi to determine their minimum inhibitory concentration (MIC). nih.gov
Common In Vitro Assays for Aminopyrazole Derivatives
| Assay Type | Purpose | Example Endpoint Measured |
|---|---|---|
| Enzymatic Kinase Assay | Determine direct inhibition of a target kinase | IC₅₀ (Half-maximal inhibitory concentration) |
| Cell Proliferation Assay (e.g., MTT) | Assess cytotoxic or cytostatic effects on cancer cells | GI₅₀ (Half-maximal growth inhibition) |
| Antimicrobial Susceptibility Testing | Measure activity against bacteria or fungi | MIC (Minimum Inhibitory Concentration) |
| Western Blot | Investigate effects on specific signaling pathways | Changes in protein phosphorylation levels |
| Flow Cytometry | Analyze effects on cell cycle or apoptosis | Percentage of cells in G2/M phase; Annexin V staining |
For compounds that show promising activity in initial screens, elucidating their molecular mechanism of action is a critical next step. For a potential kinase inhibitor, this involves confirming that its cellular effects are indeed due to the inhibition of its intended target. This can be achieved through techniques like Western blotting to show a reduction in the phosphorylation of the kinase's known downstream substrates. nih.gov
Molecular docking studies can provide a theoretical model of how the compound binds to its target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, docking simulations might show the 5-amino group of the pyrazole forming hydrogen bonds with the kinase hinge region, a common binding mode for this class of inhibitors. nih.gov These computational predictions can then be validated experimentally through methods like X-ray crystallography of the compound bound to the protein.
Compounds that demonstrate potent and selective activity in vitro, along with favorable pharmacokinetic properties, may advance to preclinical in vivo studies. nih.govnih.gov These studies use animal models of disease to evaluate a compound's efficacy.
For an anticancer agent derived from the scaffold, this would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The compound would be administered to the mice, and its effect on tumor growth would be monitored over time. nih.gov For an anti-inflammatory compound, efficacy might be tested in models of arthritis or inflammatory bowel disease. nih.gov In the field of infectious diseases, researchers would use animal models of infection, such as a mouse model of leishmaniasis, to determine if the compound can clear the pathogen. nih.govdndi.org These in vivo studies provide essential proof-of-concept for the therapeutic potential of a new chemical entity before it can be considered for human clinical trials. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pirtobrutinib |
Patent Landscape and Strategic Intellectual Property Considerations for Derivatives
The intellectual property (IP) landscape for pyrazole-based compounds is extensive and highly competitive, reflecting their significant therapeutic potential across various disease areas. researchgate.netnih.gov The core structure of this compound serves as a valuable scaffold, and its derivatives are frequently the subject of patent applications aimed at protecting novel chemical entities, manufacturing processes, and specific medical uses. nih.gov Strategic patenting is a critical component of the pharmaceutical industry, aiming to extend market exclusivity and protect investments in research and development. nih.govqmul.ac.uk
A review of the patent landscape reveals that derivatives of aminopyrazoles are being actively investigated for a multitude of therapeutic applications. These patents typically claim a genus of compounds, defined by a core pyrazole structure with various substitutions, and often include specific exemplified compounds that have demonstrated promising biological activity in preclinical studies.
Key therapeutic areas where pyrazole derivatives, including those structurally related to 5-aminopyrazole, are patented include:
Oncology: Many patents focus on pyrazole derivatives as inhibitors of specific kinases (e.g., JNK, Aurora kinases) that are crucial for cancer cell proliferation and survival. google.commdpi.com The claims often cover the use of these compounds in treating various cancers and cell proliferative disorders. google.com
Neurodegenerative Diseases: Compounds are being developed and patented as selective inhibitors for targets like c-Jun N-terminal Kinase 3 (JNK3), which is implicated in the pathology of Alzheimer's and Parkinson's diseases. nih.gov
Inflammatory Disorders: The well-established anti-inflammatory properties of some pyrazole derivatives (e.g., Celecoxib) have spurred continued patenting activity for new compounds with improved selectivity and efficacy for targets like COX-2 and p38 MAP kinase. mdpi.comscirp.org
Infectious Diseases: The pyrazole scaffold is also a component of patented compounds with potential antibacterial, antifungal, and antiviral activities. nih.govnih.gov
The following interactive table summarizes representative patents for pyrazole derivatives, illustrating the diversity of assignees and therapeutic targets.
| Patent / Application Number | Assignee / Applicant | Therapeutic Area / Application | Scope of Invention |
| US6218418B1 | Pharmacia & Upjohn Company | Antitumor Agents | Claims 3(5)-amino-pyrazole derivatives for treating cancer, cell proliferative disorders, Alzheimer's disease, and viral infections. google.com |
| US5624941A | Sanofi | Cannabinoid Receptor Ligands | Covers pyrazole derivatives with high affinity for the cannabinoid receptor, for therapeutic areas where cannabis is involved. google.com |
| WO2019097306A2 | Adama Makhteshim, Ltd. | Agrochemicals | Describes a process for preparing phenylpyrazole derivatives used for controlling insects. google.com |
| EP0248315A3 | Bayer AG | Herbicides & Growth Regulators | Relates to 5-acylamino-pyrazole derivatives and their use as herbicides and for regulating plant growth. google.com |
From a strategic intellectual property perspective, companies and research institutions developing derivatives of this compound employ several strategies to maximize the value and longevity of their IP assets. These considerations are crucial for attracting investment and ensuring the commercial viability of a potential drug candidate.
Key strategic considerations include:
Composition of Matter Patents: This is the most robust form of protection, covering the novel chemical structure of the derivative itself. The claims are typically broad enough to encompass a class of related compounds (a genus claim) while also specifically claiming individual compounds that have shown high potency (species claims).
Method of Use Patents: Once a derivative shows efficacy for a particular disease, patents are filed to protect the method of treating that specific indication with the compound. This can create additional layers of protection, even if the primary composition of matter patent is challenged or expires.
Process Patents: Protecting a novel, efficient, or cost-effective synthesis method for the compound or its key intermediates can provide a competitive advantage by making it difficult for others to manufacture the active pharmaceutical ingredient. google.com
Patent Portfolio Expansion: A common strategy involves creating a dense portfolio of patents around a lead compound. qmul.ac.uk This includes patenting metabolites, prodrugs, new formulations, and combinations with other drugs. This "layering" of IP can extend market exclusivity well beyond the life of the initial patent. nih.gov
The table below outlines these common intellectual property strategies in the context of pharmaceutical development.
| IP Strategy | Description | Strategic Goal |
| Core Scaffold Protection | Filing broad patents covering a central chemical structure (e.g., the aminopyrazole core) with numerous potential modifications. | To establish a dominant IP position in a specific chemical space and block competitors from developing similar compounds. |
| Derivative Patenting | Systematically synthesizing and patenting a library of related compounds with minor structural variations from a lead molecule. | To create a "patent thicket" that makes it difficult for competitors to design around the core invention and to protect potential backup candidates. |
| Indication-Specific Claims | Securing patents for the use of a compound or its derivatives in treating a specific disease or condition discovered during preclinical or clinical development. | To protect new market opportunities and expand the commercial potential of an existing compound. |
| Life-Cycle Management | Filing for patents on new formulations, delivery methods, or new therapeutic uses of a drug as it approaches the end of its initial patent term. | To extend the commercial life of a successful drug product and defend against generic competition. nih.govqmul.ac.uk |
Vii. Future Directions and Emerging Research Avenues for 5 Amino 3 1 Boc 3 Pyrrolidinyl Pyrazole
Exploration of Novel Synthetic Methodologies
Emerging methodologies that could be applied include:
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step from three or more starting materials, enhancing atom and step economy. researchgate.netmdpi.com An MCR approach could enable the rapid generation of a library of diverse 3,5-substituted aminopyrazoles by varying the initial components. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. chim.it Applying microwave irradiation to the cyclocondensation step could lead to a more efficient and scalable synthesis.
Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters, enhances safety, and facilitates scale-up. Adapting the synthesis to a flow process could offer significant advantages for industrial-scale production.
Novel Catalytic Systems: The use of innovative catalysts, such as organocatalysts (e.g., L-proline) or magnetically separable nanoparticles, can promote greener and more efficient reactions under milder conditions. researchgate.netfrontiersin.org
| Method Type | Conventional Approach | Novel Future Directions | Key Advantages of Novel Methods |
| Reaction Strategy | Two-component condensation of β-ketonitriles and hydrazines. beilstein-journals.org | One-pot Multicomponent Reactions (MCRs). researchgate.netfrontiersin.org | Increased efficiency, diversity, and atom economy. |
| Energy Input | Conventional heating (reflux). | Microwave-assisted heating. chim.it | Drastically reduced reaction times, improved yields. |
| Process Setup | Batch processing. | Continuous flow chemistry. | Enhanced safety, scalability, and process control. |
| Catalysis | Often requires stoichiometric base or acid. | Use of organocatalysts or reusable nanocatalysts. frontiersin.org | Milder conditions, easier purification, greener process. |
Integration with Advanced Drug Discovery Paradigms
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. mdpi.com Future research can leverage the unique features of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole to integrate it into next-generation therapeutic modalities like PROTACs and covalent inhibitors.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The structure of this compound is well-suited for PROTAC development. After deprotection of the Boc group, the secondary amine on the pyrrolidine (B122466) ring provides a clear attachment point for a linker connected to an E3 ligase-binding moiety. The aminopyrazole core can be elaborated to serve as the warhead that binds to the target protein, such as a kinase.
Covalent Inhibitors: Covalent inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action. The 5-aminopyrazole nucleus has already been successfully incorporated into covalent drugs. For instance, Zanubrutinib, a pyrazole-pyrimidine hybrid, is an approved covalent inhibitor of Bruton's tyrosine kinase. nih.gov Furthermore, N-acylated 1H-pyrazol-5-amines have been developed as covalent inhibitors of thrombin, forming a bond with the catalytic serine residue. nih.govfigshare.com This precedent suggests that derivatives of this compound could be designed to include a reactive "warhead" (e.g., an acrylamide (B121943) group) to enable covalent targeting of specific amino acid residues in a protein active site.
Potential in Materials Science or Other Interdisciplinary Applications
While the primary focus for aminopyrazole derivatives has been in pharmaceuticals, their inherent chemical properties suggest potential applications in other fields, representing a nascent area of research.
Coordination Chemistry and Catalysis: The pyrazole (B372694) ring contains two adjacent nitrogen atoms that can act as ligands, coordinating with metal ions. This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. The pyrrolidinyl substituent could be used to tune the solubility and steric properties of these complexes, potentially leading to new materials for gas storage, separation, or catalysis.
Functional Dyes and Sensors: Pyrazole derivatives are known to be used in the synthesis of dyestuffs. scirp.org By functionalizing the amino group or coupling it with other chromophores, it may be possible to develop novel dyes with specific photophysical properties. These could find use as fluorescent probes or chemical sensors, where binding of an analyte to a modified pyrrolidinyl or pyrazole moiety could induce a change in color or fluorescence.
Computational and Experimental Synergy in Future Research
The integration of computational chemistry with experimental synthesis is a powerful strategy that will undoubtedly accelerate future research on this compound. nih.goveurasianjournals.com This synergistic approach allows for the rational design of new derivatives and provides deep mechanistic insights, saving significant time and resources in the laboratory. openmedicinalchemistryjournal.comnih.gov
Key computational methods and their synergistic role include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein, such as a kinase. nih.govnih.gov Docking studies can help prioritize which derivatives of the parent compound are most likely to be active, guiding synthetic efforts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. eurasianjournals.comnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the 3D structural features of a series of compounds with their biological activity. nih.govnih.gov These models can identify which regions of the molecule are critical for potency and can be used to predict the activity of yet-unsynthesized analogs. nih.gov
DFT (Density Functional Theory) Calculations: DFT provides detailed information about the electronic structure of a molecule. eurasianjournals.com It can be used to understand reactivity, stability, and spectroscopic properties, aiding in both reaction planning and the interpretation of experimental results. nih.gov
The typical workflow involves using computational tools to design a set of virtual compounds with potentially enhanced properties. The most promising candidates are then synthesized and tested experimentally. The biological data from these experiments are then used to refine the computational models, creating a feedback loop that progressively leads to more potent or selective compounds. nih.govresearchgate.net
| Computational Method | Application in Research | Synergy with Experiment |
| Molecular Docking | Predicts binding mode and affinity to a biological target (e.g., kinase). openmedicinalchemistryjournal.comnih.gov | Guides the selection of derivatives for synthesis by prioritizing promising candidates. |
| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex over time. eurasianjournals.com | Helps explain why some synthesized compounds are more potent than others by revealing interaction stability. |
| 3D-QSAR | Builds a predictive model correlating molecular structure with biological activity. nih.gov | Uses experimental activity data from synthesized compounds to build and validate the model for future predictions. |
| DFT Calculations | Elucidates electronic properties, reaction mechanisms, and molecular geometry. nih.gov | Aids in optimizing synthetic reaction conditions and confirming the structure of experimental products. |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole with high regiochemical control?
- Methodological Answer : The synthesis typically involves coupling 5-aminopyrazole derivatives with Boc-protected pyrrolidine precursors. For example, analogous protocols use Boc-protected intermediates in polar aprotic solvents (e.g., DMF or THF) at 0–25°C, with coupling agents like EDCI/HOBt to minimize racemization . To ensure regiochemical fidelity, monitor reaction progress via TLC or HPLC, and optimize Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane .
Q. How should researchers characterize the Boc-protected pyrrolidine moiety and confirm pyrazole tautomerism?
- Methodological Answer : Use H/C NMR to identify Boc group signals (e.g., tert-butyl protons at ~1.4 ppm) and pyrazole NH resonances. 2D NMR (HSQC, NOESY) resolves tautomeric forms and regiochemistry. X-ray crystallography is definitive for solid-state structure validation. IR spectroscopy (C=O stretch at ~1680–1720 cm) confirms Boc integrity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to acute toxicity (Oral Tox. Category 4) and respiratory irritancy risks. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap/water. Store at 2–8°C under inert gas (N/Ar) to prevent decomposition .
Advanced Research Questions
Q. How does the Boc group influence the compound’s reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The Boc group sterically shields the pyrrolidine nitrogen, directing electrophilic substitutions to the pyrazole ring. For Suzuki-Miyaura couplings, use Pd(OAc)/SPhos in toluene/EtOH (3:1) at 80°C to functionalize the pyrazole C4 position. Post-functionalization, Boc deprotection under acidic conditions (TFA/DCM, 1:4) regenerates the free amine for further derivatization .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism (1H/2H pyrazole forms) or solvent-dependent aggregation. Conduct systematic studies:
Compare activity in DMSO vs. aqueous buffers using dynamic light scattering (DLS) to detect aggregation.
Use N-labeled NMR to track tautomeric equilibria in biological matrices.
Validate target engagement via isothermal titration calorimetry (ITC) or SPR .
Q. How can computational methods guide the design of this compound derivatives for kinase inhibition?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target kinases (e.g., CDK2 or JAK3). Prioritize substituents at pyrazole C3/C5 that form H-bonds with kinase hinge regions. Validate predictions with MM-GBSA binding energy calculations. Synthesize top candidates via SNAr or Buchwald-Hartwig amination, followed by in vitro kinase assays .
Notes
- Avoid using non-polar solvents (e.g., hexane) for Boc deprotection, as incomplete reaction may occur.
- For biological assays, pre-equilibrate the compound in assay buffer for 24h to stabilize tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
